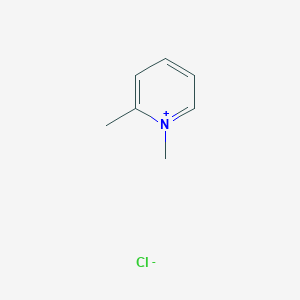

1,2-Dimethylpyridinium chloride

Description

Properties

CAS No. |

1121-26-2 |

|---|---|

Molecular Formula |

C7H10ClN |

Molecular Weight |

143.61 g/mol |

IUPAC Name |

1,2-dimethylpyridin-1-ium;chloride |

InChI |

InChI=1S/C7H10N.ClH/c1-7-5-3-4-6-8(7)2;/h3-6H,1-2H3;1H/q+1;/p-1 |

InChI Key |

PLHHTYOBMWPGQX-UHFFFAOYSA-M |

SMILES |

CC1=CC=CC=[N+]1C.[Cl-] |

Canonical SMILES |

CC1=CC=CC=[N+]1C.[Cl-] |

Other CAS No. |

1121-26-2 |

Synonyms |

1,6-dimethylpyridine chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Position : Ortho-substituted pyridinium salts (e.g., 1,2-dimethyl) exhibit steric effects that may slow reaction kinetics compared to para-substituted analogs, influencing dye synthesis efficiency .

- Functional Groups : Zwitterionic modifications (e.g., sulfopropyl) improve solubility but shift applications toward surfactants rather than cosmetics .

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing the reaction include solvent selection, temperature, pressure, and stoichiometry. In a representative procedure, 2-picoline is combined with methyl chloride in n-butanol as the solvent at elevated temperatures (78–100°C) under pressurized conditions (80 psi). The exothermic nature of the reaction necessitates careful temperature control to prevent side reactions. A molar ratio of approximately 1.2:1 (methyl chloride to 2-picoline) ensures complete conversion of the starting material, yielding 92.4% of the desired product.

Table 1: Standard Reaction Parameters for 1,2-Dimethylpyridinium Chloride Synthesis

| Parameter | Value/Detail |

|---|---|

| Reactants | 2-Picoline, Methyl Chloride |

| Solvent | n-Butanol |

| Temperature | 78–100°C |

| Pressure | 80 psi |

| Reaction Time | 2 hours |

| Yield | 92.4% |

Solvent Selection and Mechanistic Insights

The choice of n-butanol as the solvent is critical due to its ability to dissolve both 2-picoline and methyl chloride while stabilizing the transition state of the alkylation reaction. Polar protic solvents like n-butanol facilitate the ionization of methyl chloride, enhancing its electrophilicity. By contrast, non-polar solvents such as chloroform are less effective in this context, as evidenced by their use in related styrylpyridinium chloride syntheses. Notably, the solvent also aids in heat dissipation, mitigating the risk of thermal degradation during the exothermic reaction.

Pressure-Dependent Synthesis

The reaction is typically conducted under super-atmospheric pressure to maintain methyl chloride in the liquid phase, ensuring efficient mixing and reaction kinetics. In a pressurized vessel, methyl chloride is introduced into a mixture of 2-picoline and n-butanol, with the pressure maintained at 80 psi through controlled gas addition. This approach minimizes volatilization losses and accelerates the reaction rate, achieving near-quantitative yields within 2 hours.

Large-Scale Production Considerations

For industrial applications, the reaction is scaled by proportionally increasing the solvent volume (100–200 mL per mole of 2-picoline) and employing continuous stirring to maintain homogeneity. The slow addition of methyl chloride—often as a pre-dissolved solution in n-butanol—prevents localized overheating and ensures uniform alkylation.

Purification and Isolation

Post-reaction, the crude product is isolated through solvent removal under reduced vacuum, yielding a white crystalline solid. Cooling the reaction mixture to room temperature facilitates precipitation, after which the product is filtered, washed with cold isopropanol, and dried under vacuum at elevated temperatures. This method avoids the need for recrystallization, simplifying the purification process.

Purity and Quality Control

The final product exhibits high purity (>98%), as confirmed by melting point analysis (235–238°C with decomposition) and spectroscopic techniques. Residual solvents or unreacted starting materials are effectively removed during the washing and drying stages, ensuring compliance with pharmaceutical and industrial standards.

Comparative Analysis of Alternative Methods

While the alkylation of 2-picoline with methyl chloride remains the gold standard, other solvents and catalysts have been explored in related quaternization reactions. For instance, N,N-dimethylformamide (DMF) has been employed in the synthesis of analogous pyridinium salts under super-atmospheric pressure, achieving yields of 85–90% after recrystallization. However, DMF’s high boiling point and strong solvating power make it less practical for 1,2-dimethylpyridinium chloride synthesis compared to n-butanol .

Q & A

Q. How can researchers ethically report negative results or failed syntheses involving 1,2-dimethylpyridinium chloride?

- Methodological Answer :

- Transparency : Publish in journals supporting negative-result articles (e.g., Journal of Negative Results). Detail failed conditions (e.g., solvent incompatibility) to guide future work.

- Data Archiving : Deposit raw data in repositories like Zenodo with open-access licenses.

- Safety Disclosures : Report near-miss incidents in lab logs to improve risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.